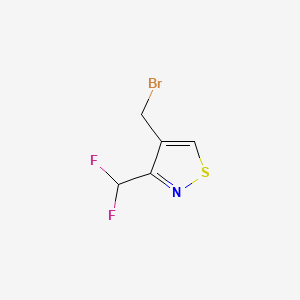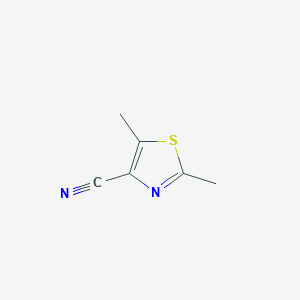
Dimethyl-1,3-thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with two methyl groups and a nitrile group at the 4-position. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Dimethyl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学的研究の応用
Dimethyl-1,3-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antiviral properties.
Industry: It is used in the production of materials such as dyes, pigments, and corrosion inhibitors
作用機序
The mechanism of action of Dimethyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
Similar compounds to Dimethyl-1,3-thiazole-4-carbonitrile include:
Thiazole: The parent compound without the dimethyl and nitrile substitutions.
Thiophene: A sulfur-containing heterocycle similar in structure but with different chemical properties.
Imidazole: Another five-membered heterocycle containing nitrogen atoms, often used in medicinal chemistry
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 4-position and the two methyl groups enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C6H6N2S |
|---|---|
分子量 |
138.19 g/mol |
IUPAC名 |
2,5-dimethyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2S/c1-4-6(3-7)8-5(2)9-4/h1-2H3 |
InChIキー |
DWZDOAUTLLIYSU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
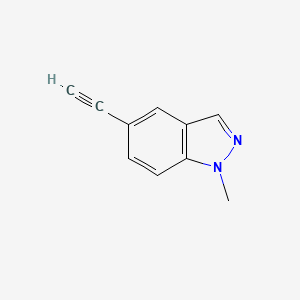
![[3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)

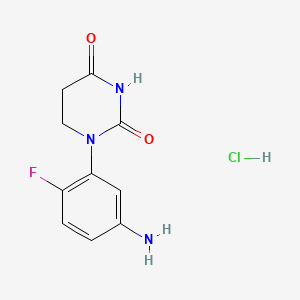


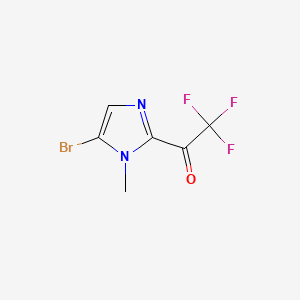
![rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13462913.png)
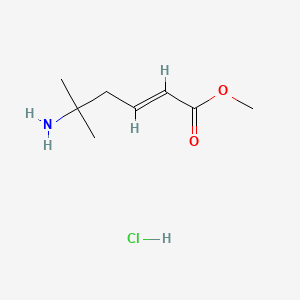
![4-(Bromomethyl)-1-ethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13462921.png)
![rac-(1R,5R)-1-(propan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13462922.png)
